[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone
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Overview
Description
7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes methoxyphenyl groups and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the triazolopyrimidine core through cyclization reactions, followed by the introduction of methoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may be optimized further to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the nitro group, potentially converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core but differs in its substituents, leading to different chemical and biological properties.
Ethyl acetoacetate: While structurally different, this compound is often used in similar synthetic applications due to its reactivity.
Uniqueness
The uniqueness of 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone lies in its specific combination of functional groups and the triazolopyrimidine core
Properties
Molecular Formula |
C26H23N5O5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C26H23N5O5/c1-35-20-12-10-17(11-13-20)22-15-23(21-8-3-4-9-24(21)36-2)30-26(27-16-28-30)29(22)25(32)18-6-5-7-19(14-18)31(33)34/h3-14,16,22-23H,15H2,1-2H3 |
InChI Key |
KYWMMYWKNSWQLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5OC |
Origin of Product |
United States |
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